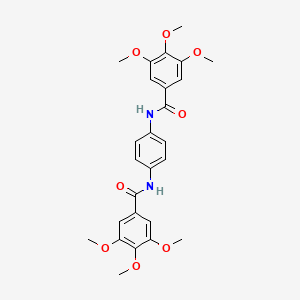
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
The mechanism of action of N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is not fully understood. However, studies have shown that this compound induces apoptosis (cell death) in cancer cells by activating caspase enzymes. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer cell growth and proliferation. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide). One direction is to investigate the potential use of this compound as a therapeutic agent for other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to investigate the mechanism of action of N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) in more detail, which may lead to the development of more potent and selective anti-cancer agents. Additionally, future research could focus on developing new methods for synthesizing and purifying N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) that are more efficient and cost-effective.
Métodos De Síntesis
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,4-phenylenediamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been investigated for its potential use as a therapeutic agent for other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-7-9-18(10-8-17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEXWWQJJZDAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
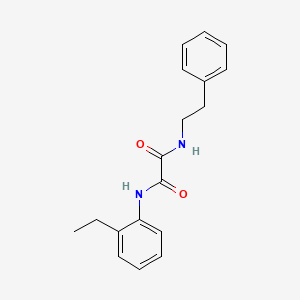
![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)

![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)
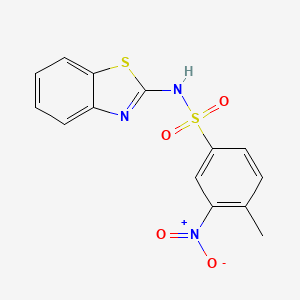
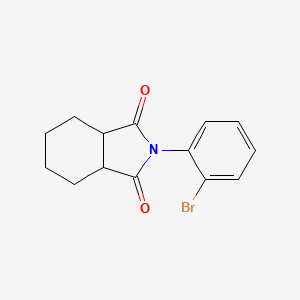
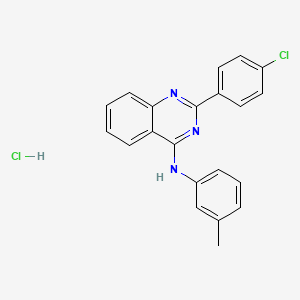
![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)